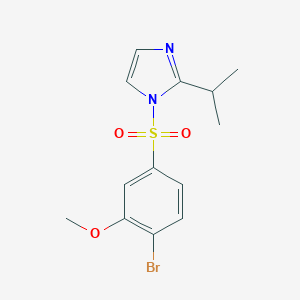
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a methyl ether group attached to a dimethylphenyl ring. It is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the imidazole derivative with sulfonyl chloride under basic conditions.
Attachment of the Methyl Ether Group: The final step involves the methylation of the hydroxyl group on the phenyl ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A similar compound with a hydroxyl group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)aniline: Contains an amino group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxyl group instead of a sulfonyl group.
Uniqueness
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O3S/c1-9-10(2)12(5-4-11(9)17-3)18(15,16)14-7-6-13-8-14/h4-8H,1-3H3 |
InChI Key |
XISQMRRKWJIKOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
![1-({[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288237.png)
![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)


![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)


